Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid
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Overview
Description
Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid is a spirocyclic compound that features a unique structural motif where a cyclopentane ring is fused to an indoline ring system. This compound is of significant interest in organic synthesis and medicinal chemistry due to its presence in various bioactive molecules and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple and inexpensive NaOH, which promotes the formation of the spirocyclic structure in excellent yields as single diastereomers .
Industrial Production Methods
While specific industrial production methods for spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid are not extensively documented, the principles of green and sustainable chemistry are often applied. This includes using readily available and cost-effective catalysts like NaOH and optimizing reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spirocyclic ketones or alcohols, while reduction could produce spirocyclic hydrocarbons .
Scientific Research Applications
Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The three-dimensional structure of the spirocyclic system allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. This compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar indoline core but different substituents.
Spirooxindole: Features an oxindole ring fused to a spirocyclic system and is known for its bioactivity against cancer cells and microbes.
Uniqueness
Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHMXASENBULNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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